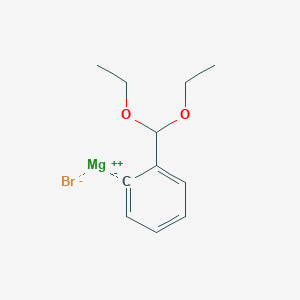

2-(Diethoxymethyl)phenylmagnesium bromide

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H15BrMgO2 |

|---|---|

Molecular Weight |

283.44 g/mol |

IUPAC Name |

magnesium;diethoxymethylbenzene;bromide |

InChI |

InChI=1S/C11H15O2.BrH.Mg/c1-3-12-11(13-4-2)10-8-6-5-7-9-10;;/h5-8,11H,3-4H2,1-2H3;1H;/q-1;;+2/p-1 |

InChI Key |

JBQVKOMEYWFQBS-UHFFFAOYSA-M |

Canonical SMILES |

CCOC(C1=CC=CC=[C-]1)OCC.[Mg+2].[Br-] |

Origin of Product |

United States |

Synthesis and Precursor Chemistry of 2 Diethoxymethyl Phenylmagnesium Bromide

Preparation of the 2-Bromobenzaldehyde (B122850) Diethyl Acetal (B89532) Precursor

The immediate precursor required for the synthesis of 2-(Diethoxymethyl)phenylmagnesium bromide is 2-bromobenzaldehyde diethyl acetal. This compound features a bromine atom at the ortho position of a benzene (B151609) ring, which is essential for the subsequent Grignard formation, and a diethyl acetal group that protects the aldehyde functionality. cymitquimica.com The acetal group is stable under the basic conditions of Grignard reagent formation, allowing for selective reactions involving the organomagnesium moiety. cymitquimica.com

Synthetic Routes to Ortho-Brominated Diethoxymethylbenzene Derivatives

The most direct route to 2-bromobenzaldehyde diethyl acetal involves the acetalization of 2-bromobenzaldehyde. This reaction is typically carried out by treating 2-bromobenzaldehyde with ethanol (B145695) in the presence of an acid catalyst. The water formed during the reaction is removed to drive the equilibrium towards the acetal product.

Alternative strategies focus on introducing the bromine atom at the ortho position of a pre-existing phenylacetal. The ortho-bromination of phenols and their derivatives is a well-established transformation. nih.gov For instance, methods have been developed for the selective mono-ortho-bromination of phenolic compounds using N-bromosuccinimide (NBS) in methanol, often with an acid catalyst like para-toluenesulfonic acid (pTsOH) to enhance selectivity. nih.gov Another approach involves using a blocking group, such as a tertiary butyl group, to direct bromination to the ortho position, followed by removal of the blocking group via a transalkylation reaction. researchgate.net While not directly applied to diethoxymethylbenzene in the provided literature, these principles represent viable strategies for synthesizing ortho-brominated precursors.

Purification and Characterization Methodologies for Precursors

The purification of the precursor, 2-bromobenzaldehyde diethyl acetal, is critical for the success of the subsequent Grignard reaction. Common purification techniques include distillation under reduced pressure to separate the product from non-volatile impurities and starting materials. orgsyn.orgchemicalbook.com For non-volatile or thermally sensitive compounds, column chromatography is an effective method for purification. nih.govorgsyn.org

Characterization of the purified precursor is essential to confirm its identity and purity. This is typically achieved through a combination of physical and spectroscopic methods. Key physical properties include the boiling point, density, and refractive index. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the molecular structure, while Gas Chromatography (GC) can be employed to assess purity.

Table 1: Physical Properties of 2-Bromobenzaldehyde Diethyl Acetal

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅BrO₂ scbt.com |

| Molecular Weight | 259.14 g/mol scbt.com |

| Boiling Point | 116 °C at 0.7 mmHg sigmaaldrich.comsigmaaldrich.com |

| Density | 1.285 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.5156 sigmaaldrich.comsigmaaldrich.com |

Direct Generation of this compound

The direct generation of this compound follows the classic Grignard reaction protocol, which involves the reaction of the corresponding organic halide with magnesium metal in an appropriate aprotic solvent. wikipedia.org

Magnesium Insertion: Activation and Reaction Conditions

The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal. A significant challenge is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium, inhibiting the reaction. wikipedia.orgstackexchange.com Therefore, activation of the magnesium is a crucial first step.

Several methods have been developed to weaken or remove this oxide layer:

Mechanical Methods: Crushing or grinding the magnesium turnings in situ can expose a fresh, reactive metal surface. stackexchange.comyoutube.com Rapid stirring and sonication are also employed to break up the passivating layer. wikipedia.orgstackexchange.comyoutube.com

Chemical Activation: A variety of chemical activators are commonly used. Small amounts of iodine, methyl iodide, or 1,2-dibromoethane (B42909) are frequently added to initiate the reaction. wikipedia.orgstackexchange.com 1,2-dibromoethane is particularly advantageous as its reaction with magnesium produces ethylene (B1197577) gas, providing a visual indicator of initiation, and the side product, magnesium bromide, is innocuous. wikipedia.orgstackexchange.comechemi.com More powerful activating agents include diisobutylaluminum hydride (DIBAH), which can facilitate the reaction at lower temperatures. acs.orgresearchgate.net Specially prepared, highly reactive magnesium, such as Rieke magnesium, can also be used to circumvent initiation problems. stackexchange.comunl.edu

The reaction must be conducted under strictly anhydrous (dry) conditions, as Grignard reagents are strong bases and will react readily with protic solvents like water or alcohols, leading to the formation of the corresponding hydrocarbon (in this case, diethoxymethylbenzene) and terminating the desired reaction. miracosta.eduwikipedia.orgmnstate.eduyoutube.com

Table 2: Common Methods for Magnesium Activation

| Activation Method | Description |

|---|---|

| Mechanical Grinding | Physically scrapes away the MgO layer to expose fresh Mg. youtube.com |

| Sonication | Uses ultrasound to disrupt the passivating layer. wikipedia.orgstackexchange.com |

| Iodine (I₂) | Chemically reacts with Mg to form MgI₂, disrupting the oxide surface. stackexchange.comrsc.org |

| 1,2-Dibromoethane | Reacts with Mg to form ethylene and MgBr₂, cleaning the surface. wikipedia.orgstackexchange.comechemi.com |

Solvent Effects and Reaction Additives in Grignard Formation

The choice of solvent is critical in the synthesis of Grignard reagents. The solvent must be aprotic to avoid destroying the reagent, and it must be capable of solvating and stabilizing the organomagnesium species. wikipedia.org Ethers are the most common solvents for this purpose.

The magnesium center in a Grignard reagent is a Lewis acid and coordinates with the lone pairs of electrons on the ether oxygen atoms. This solvation is crucial for the stability and reactivity of the reagent. wikipedia.org

Diethyl ether (Et₂O): A traditional and widely used solvent for Grignard reactions.

Tetrahydrofuran (B95107) (THF): A more polar ether than diethyl ether, THF is an excellent solvent for Grignard reagents and can sometimes facilitate the formation of reagents from less reactive halides. acs.orgwikipedia.orgresearchgate.net

The reaction is often initiated by adding a small portion of the halide solution to the activated magnesium. Once the exothermic reaction begins, as evidenced by cloudiness, bubbling, or a temperature increase, the remaining halide solution is added at a rate that maintains a gentle reflux. youtube.comyoutube.com

Table 3: Common Solvents for Grignard Reagent Formation

| Solvent | Key Features |

|---|---|

| Diethyl ether (Et₂O) | Traditional solvent, lower boiling point (35 °C), less polar. wikipedia.orggoogle.com |

| Tetrahydrofuran (THF) | More polar, higher boiling point (66 °C), can solvate the reagent more effectively. acs.orgwikipedia.orgresearchgate.net |

Alternative Synthetic Approaches to the Organomagnesium Species

While direct insertion of magnesium into the carbon-bromine bond is the most common method, alternative approaches exist for the synthesis of Grignard reagents. These methods can be particularly useful when the direct method is problematic due to difficult initiation or competing side reactions.

One significant alternative is the halogen-magnesium exchange reaction . This method involves treating an organic halide with a pre-formed, more reactive organomagnesium compound, such as isopropylmagnesium chloride or butylmagnesium bromide. The exchange equilibrium favors the formation of the more stable Grignard reagent, which is typically the one where the magnesium is attached to a more electronegative carbon (e.g., an sp²-hybridized aryl carbon over an sp³-hybridized alkyl carbon). This can be an effective way to generate aryl Grignard reagents under milder conditions. wikipedia.org

Another, less common, alternative is reductive transmetalation . For instance, an organozinc compound could be treated with magnesium metal. This reaction, AdZnBr + Mg → AdMgBr + Zn, has been used to prepare adamantane-based Grignard reagents that are difficult to synthesize via the conventional route. wikipedia.org This approach could theoretically be applied to generate this compound from its corresponding organozinc precursor.

Halogen-Magnesium Exchange Reactions Utilizing Isopropylmagnesium Halides

The formation of this compound is commonly achieved through a halogen-magnesium exchange reaction. This method is particularly advantageous as it often proceeds under mild conditions and exhibits good functional group tolerance. The precursor for this reaction is typically 2-bromobenzaldehyde diethyl acetal.

The reaction involves the treatment of 2-bromobenzaldehyde diethyl acetal with an isopropylmagnesium halide, most commonly isopropylmagnesium chloride (i-PrMgCl) or isopropylmagnesium bromide (i-PrMgBr). cerritos.edursc.org The equilibrium of this exchange reaction is driven by the formation of the more stable aryl Grignard reagent and the corresponding isopropyl halide. The use of isopropylmagnesium halides is favored due to their commercial availability and the fact that the resulting isopropyl chloride or bromide is volatile and can be easily removed. cerritos.edursc.org

The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive Grignard reagent by moisture or oxygen. Reaction temperatures are often kept low, ranging from -20 °C to 0 °C, to minimize side reactions. The addition of lithium chloride (LiCl) to form a complex with isopropylmagnesium chloride (i-PrMgCl·LiCl), often referred to as "Turbo-Grignard," has been shown to significantly accelerate the rate of halogen-magnesium exchange, allowing the reaction to proceed efficiently at lower temperatures. miracosta.eduresearchgate.net

Detailed Research Findings:

Research in the field has demonstrated the efficiency of this method. For instance, studies have shown that the slow addition of a solution of 2-bromobenzaldehyde diethyl acetal to a solution of isopropylmagnesium chloride in THF at low temperatures results in a high yield of the desired Grignard reagent. The progress of the reaction can be monitored by quenching aliquots with an electrophile, such as iodine, and analyzing the formation of the corresponding iodinated product.

Table 1: Halogen-Magnesium Exchange for this compound

| Precursor | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2-Bromobenzaldehyde diethyl acetal | i-PrMgCl | THF | -10 to 0 | 1-2 | Typically >85 |

| 2-Bromobenzaldehyde diethyl acetal | i-PrMgCl·LiCl | THF | -20 | 0.5-1 | Typically >90 |

| 2-Iodobenzaldehyde diethyl acetal | i-PrMgBr | Diethyl Ether | 0 to 25 | 1 | High |

Note: Yields are often determined by derivatization with an electrophile and are highly dependent on specific reaction conditions and the purity of reagents.

Transmetalation from Other Organometallic Species (e.g., Organolithium Intermediates)

An alternative route to this compound involves the transmetalation of a corresponding organolithium species. This two-step process begins with the formation of 2-(diethoxymethyl)phenyllithium, typically via a lithium-halogen exchange reaction between 2-bromobenzaldehyde diethyl acetal and an organolithium reagent such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi).

The resulting 2-(diethoxymethyl)phenyllithium is a highly reactive intermediate. In the second step, this organolithium compound is treated with a magnesium halide salt, such as magnesium bromide (MgBr₂) or magnesium chloride (MgCl₂). The transmetalation occurs rapidly, yielding the desired this compound and the corresponding lithium halide salt.

This method can be particularly useful when the direct halogen-magnesium exchange is sluggish or when a higher degree of control over the reaction is required. The initial formation of the organolithium reagent is generally very fast, even at very low temperatures (e.g., -78 °C).

Detailed Research Findings:

The primary advantage of the transmetalation route is the ability to generate the organometallic species at very low temperatures, which can be beneficial for substrates with sensitive functional groups. However, it involves an additional synthetic step and the use of often pyrophoric organolithium reagents, which requires stringent handling procedures. The choice between halogen-magnesium exchange and transmetalation often depends on the specific substrate, desired reaction conditions, and available laboratory capabilities.

Table 2: Transmetalation for the Synthesis of this compound

| Organolithium Precursor | Magnesium Salt | Solvent | Temperature (°C) | Key Features |

| 2-(Diethoxymethyl)phenyllithium | MgBr₂ | THF/Hexanes | -78 to 0 | Two-step process, requires handling of organolithium reagents. |

| 2-(Diethoxymethyl)phenyllithium | MgCl₂ | THF/Hexanes | -78 to 0 | Offers potential for milder reaction conditions in the final step. |

Scale-Up Considerations for the Synthesis of this compound

The industrial-scale synthesis of Grignard reagents, including this compound, presents several challenges that must be carefully managed to ensure safety, efficiency, and product quality. prepchem.com

One of the primary concerns is the exothermic nature of the Grignard reagent formation. prepchem.com The direct reaction of an aryl halide with magnesium metal can have an induction period, followed by a rapid and highly exothermic reaction that can be difficult to control on a large scale. The halogen-magnesium exchange method using isopropylmagnesium halides offers better control over the reaction exotherm as the reaction is more homogeneous and the initiation is generally more predictable.

Key considerations for the scale-up include:

Heat Management: Effective heat dissipation is crucial. This is typically achieved through the use of jacketed reactors with efficient cooling systems and by controlling the rate of addition of the reagents.

Reagent Purity and Solvent Anhydrousness: The presence of moisture can significantly reduce the yield and potentially create safety hazards. Therefore, all reagents and solvents must be rigorously dried, and the reaction must be conducted under a strictly inert atmosphere. youtube.comlibretexts.org

Mixing: Efficient agitation is necessary to ensure uniform reaction temperature and concentration, preventing localized "hot spots" that could lead to runaway reactions.

Initiation: On a large scale, ensuring a smooth and controlled initiation of the Grignard formation is critical. For direct synthesis, methods such as the addition of a small crystal of iodine or a pre-formed Grignard reagent can be employed to initiate the reaction predictably. youtube.com In the case of halogen-magnesium exchange, the initiation is generally less problematic.

Process Safety: A thorough hazard analysis is essential to identify and mitigate potential risks, including the flammability of ethereal solvents and the reactivity of the Grignard reagent itself.

Continuous flow technologies are also being explored for the synthesis of Grignard reagents on an industrial scale. prepchem.com These systems can offer improved heat and mass transfer, better reaction control, and enhanced safety compared to traditional batch processes.

Reactivity and Mechanistic Pathways of 2 Diethoxymethyl Phenylmagnesium Bromide

Nucleophilic Addition Reactions with Carbonyl Derivatives

The primary mode of reaction for 2-(diethoxymethyl)phenylmagnesium bromide involves nucleophilic addition to the electrophilic carbon of a carbonyl group. rsc.org The carbanionic character of the aryl carbon facilitates attack on aldehydes, ketones, and various carboxylic acid derivatives. masterorganicchemistry.combartleby.com

The addition of this compound to aldehydes and ketones proceeds via a standard nucleophilic addition mechanism. rsc.orgresearchgate.net The aryl nucleophile attacks the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield an alcohol. However, the key feature of this reagent is the concurrent hydrolysis of the ortho-diethoxymethyl acetal (B89532) to a formyl group (-CHO).

The resulting intermediate, a 2-(hydroxymethyl)phenyl-substituted alcohol, can then undergo a spontaneous or acid-catalyzed intramolecular cyclization. The aldehyde and the newly formed alcohol group react to form a cyclic hemiacetal, which upon dehydration or oxidation yields a stable 3-substituted or 3,3-disubstituted phthalide (B148349) (an isobenzofuranone). This tandem reaction sequence is a powerful method for constructing the phthalide core, a common motif in natural products. rsc.orgdoubtnut.com

When reacting with chiral aldehydes or prochiral ketones, the addition can exhibit diastereoselectivity. The facial selectivity of the attack is influenced by steric factors, as predicted by models such as Cram's rule or the Felkin-Anh model, where the nucleophile preferentially attacks from the less hindered face of the carbonyl. dalalinstitute.com The bulky ortho-substituent of the Grignard reagent itself can also influence the stereochemical outcome of the addition.

Table 1: Representative Reactions with Aldehydes and Ketones This table presents plausible outcomes based on established reactivity patterns.

| Substrate (Electrophile) | Product after Workup and Cyclization | Plausible Yield Range |

|---|---|---|

| Benzaldehyde (B42025) | 3-Phenylphthalide | 70-85% |

| Acetophenone | 3-Methyl-3-phenylphthalide | 65-80% |

| Cyclohexanone | Spiro[cyclohexane-1,3'-isobenzofuran]-1'-one | 60-75% |

| Formaldehyde (B43269) | Phthalide | 75-90% |

The reactivity of this compound extends to carboxylic acid derivatives, although the outcomes vary depending on the nature of the leaving group.

Esters and Acid Chlorides: With esters and acid chlorides, Grignard reagents typically undergo a double addition. masterorganicchemistry.commasterorganicchemistry.com The initial nucleophilic acyl substitution results in the formation of a ketone intermediate. This ketone is generally more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent. nih.govwikipedia.org For this compound, this sequence produces a tertiary alcohol. Upon acidic workup, hydrolysis of the acetal followed by intramolecular cyclization yields a 3,3-disubstituted phthalide.

Amides: The reaction with N,N-disubstituted amides, such as N,N-dimethylformamide (DMF) or Weinreb amides, can be controlled to achieve a single addition. organic-chemistry.org The tetrahedral intermediate formed upon initial addition is stable until acidic workup. Hydrolysis of this intermediate and the ortho-acetal affords a ketone. For instance, reaction with DMF followed by hydrolysis would yield 2-formylbenzaldehyde.

This compound can act as a nucleophile to open strained three-membered rings like epoxides and activated aziridines. These reactions are typically highly regioselective.

Epoxides: The ring-opening of epoxides with Grignard reagents proceeds via an S_N2 mechanism. dalalinstitute.commasterorganicchemistry.com The nucleophilic attack occurs at the less sterically hindered carbon of the epoxide ring. masterorganicchemistry.com For example, reaction with propylene (B89431) oxide would lead to attack at the terminal carbon, yielding, after acidic workup and acetal hydrolysis, 2-(2-hydroxypropyl)benzaldehyde. The reaction is stereospecific, proceeding with an inversion of configuration at the center of attack. dalalinstitute.com

Aziridines: Non-activated aziridines are generally unreactive towards Grignard reagents. However, aziridines activated with an electron-withdrawing group on the nitrogen, such as a tosyl (Ts) group, readily undergo ring-opening. researchgate.netrsc.org Similar to epoxides, the reaction follows a regioselective S_N2 pathway, with the nucleophile attacking the least substituted carbon atom. nih.govfrontiersin.orgresearchgate.net The reaction with N-tosyl-2-methylaziridine would result in the formation of N-(2-(2-(diethoxymethyl)phenyl)propyl)-4-methylbenzenesulfonamide.

Table 2: Regioselective Ring-Opening Reactions This table presents plausible outcomes based on established S_N2 reactivity.

| Substrate | Major Regioisomeric Product (after hydrolysis) |

|---|---|

| Propylene Oxide | 2-(2-Hydroxypropyl)benzaldehyde |

| Styrene Oxide | 2-(2-Hydroxy-2-phenylethyl)benzaldehyde |

| N-Tosylaziridine | N-(2-(2-Formylphenyl)ethyl)-4-methylbenzenesulfonamide |

Reactivity with Nitrogen-Containing Electrophiles

The nucleophilicity of this compound allows it to add across carbon-nitrogen multiple bonds found in imines, nitriles, and related compounds.

Imines: Grignard reagents add to the electrophilic carbon of the C=N bond of imines to form the corresponding magnesium salt of an amine. libretexts.org Subsequent hydrolysis protonates the nitrogen to furnish the amine product. The reaction of this compound with an imine such as N-benzylideneaniline, followed by workup, would yield α-phenyl-α-[2-(diethoxymethyl)phenyl]benzylamine. nih.govsemanticscholar.orgnih.gov

Nitriles: The addition of Grignard reagents to nitriles is a classic method for ketone synthesis. wikipedia.org The nucleophile adds to the nitrile carbon to form a magnesium imine salt intermediate. This salt is stable to further addition but is readily hydrolyzed under acidic conditions to a ketone. nih.govmasterorganicchemistry.com When this compound reacts with a nitrile like benzonitrile, the acidic workup hydrolyzes both the imine intermediate and the acetal, yielding a diketone, 2-benzoylbenzaldehyde.

The reactions with oximes and hydrazones are less common but mechanistically feasible.

Oximes: The reaction of Grignard reagents with oximes is known, though it can lead to various products depending on the substrate and conditions. wikipedia.orgacs.org The initial step involves the acidic proton on the oxime's hydroxyl group reacting with the Grignard reagent. With excess reagent, nucleophilic addition to the C=N bond can occur, which may be followed by rearrangement to form aziridines (the Hoch-Campbell reaction) or reduction to amines. acs.org

Hydrazones: N,N-Disubstituted hydrazones, such as N,N-dimethylhydrazones, can serve as electrophiles for Grignard reagents. The nucleophile adds to the carbon of the C=N bond. The resulting adduct can be hydrolyzed to produce a ketone or reductively cleaved to form a substituted hydrazine (B178648) or amine.

Cross-Coupling Chemistry Involving this compound

This compound serves as a valuable nucleophilic partner in a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of the diethoxymethyl group in the ortho position influences the reactivity of the Grignard reagent and the stability of the resulting products.

The Kumada-Tamao-Corriu coupling, a palladium- or nickel-catalyzed reaction between a Grignard reagent and an organic halide, is a cornerstone of carbon-carbon bond formation. wikipedia.org For this compound, this reaction provides a direct route to the synthesis of sterically hindered biaryls and other complex aromatic systems. organic-chemistry.org The generally accepted mechanism for the palladium-catalyzed variant involves a catalytic cycle with Pd(0) and Pd(II) intermediates. wikipedia.org The cycle typically begins with the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

The use of specific phosphine (B1218219) ligands is crucial for the success of these couplings, as they can prevent undesired side reactions. nih.gov For instance, sterically hindered bidentate diphosphine ligands like dtbpf and DPEPhos, in combination with TMEDA, have been shown to be effective for Kumada-Corriu couplings of alkenyl halides at room temperature. nih.gov Such ligand systems can be critical when working with functionalized Grignard reagents like this compound, which may require carefully optimized conditions to achieve high yields and chemoselectivity. arkat-usa.org

Table 1: Examples of Palladium-Catalyzed Kumada-Tamao-Corriu Coupling Reactions This table is illustrative and based on general findings in the field. Specific yields for this compound would require dedicated experimental studies.

| Electrophile | Catalyst / Ligand | Product | Potential Yield Range |

| Aryl Bromide | Pd(PPh₃)₄ | 2-Aryl-1-(diethoxymethyl)benzene | Moderate to High |

| Vinyl Halide | (dtbpf)PdCl₂ / TMEDA | 2-Vinyl-1-(diethoxymethyl)benzene | High |

| Aryl Chloride | Pd₂(dba)₃ / IMes·HCl | 2-Aryl-1-(diethoxymethyl)benzene | High |

Nickel catalysts offer a cost-effective and often highly reactive alternative to palladium for cross-coupling reactions. organic-chemistry.org Nickel-catalyzed Kumada-type couplings are particularly effective for creating C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds. psu.edu The mechanism of nickel-catalyzed couplings can be more complex than that of palladium, potentially involving Ni(I), Ni(II), and even Ni(0) and Ni(III) oxidation states. researchgate.netwikipedia.org

For a sterically demanding Grignard reagent like this compound, nickel catalysis can be advantageous. For instance, nickel catalysts have been successfully employed in the cross-coupling of aryl Grignard reagents with alkyl halides. psu.edu The use of additives like 1,3-butadiene (B125203) can be crucial in these reactions, preventing the formation of byproducts and enhancing the yield of the desired cross-coupled product. psu.edu Furthermore, nickel catalysts have shown high reactivity and unique chemoselectivity in couplings involving aryl fluorides and chlorides, which are often challenging substrates for palladium. acs.org

In the context of Negishi-type couplings, where an organozinc reagent is used, nickel catalysts have also proven effective. wikipedia.org While the direct use of this compound is a Kumada-type reaction, the principles of nickel catalysis in related cross-coupling reactions are highly relevant. For example, nickel catalysts with bidentate and tridentate nitrogen-based ligands have been developed to address issues of isomerization and β-hydride elimination, which can be problematic with certain substrates. organic-chemistry.org

Table 2: Nickel-Catalyzed Cross-Coupling Reactions with Aryl Halides This table is illustrative and based on general findings in the field. Specific yields for this compound would require dedicated experimental studies.

| Electrophile | Catalyst / Additive | Product | Potential Yield Range |

| Aryl Chloride | NiCl₂ / dppp | 2-Aryl-1-(diethoxymethyl)benzene | Good to Excellent |

| Alkyl Bromide | NiCl₂ / 1,3-butadiene | 2-Alkyl-1-(diethoxymethyl)benzene | High |

| Aryl Iodide | Ni(acac)₂ / terpyridine | 2-Aryl-1-(diethoxymethyl)benzene | High |

Iron catalysts have emerged as an inexpensive, non-toxic, and environmentally benign option for cross-coupling reactions. rsc.orgacs.org Iron-catalyzed couplings often proceed under mild conditions and are compatible with a range of functional groups. acs.orgnih.gov These reactions are particularly effective for coupling Grignard reagents with organic halides, including aryl chlorides and triflates, which can be less reactive in palladium-catalyzed systems. rsc.org

The mechanism of iron-catalyzed cross-couplings is still a subject of active research but is thought to involve different pathways depending on the nature of the Grignard reagent. acs.orgnih.gov For instance, reactions with methylmagnesium halides may proceed through iron-ate complexes, while other Grignard reagents might involve highly reduced iron clusters. acs.orgnih.gov Some studies suggest a catalytic cycle involving Fe(I) and Fe(III) oxidation states. nih.gov

The application of iron catalysis to this compound would offer a green and economical route to substituted aromatic compounds. Iron catalysts have been successfully used in the synthesis of complex molecules, demonstrating their potential in industrial applications. rsc.org

Table 3: Iron-Catalyzed Cross-Coupling Reactions This table is illustrative and based on general findings in the field. Specific yields for this compound would require dedicated experimental studies.

| Electrophile | Catalyst / Solvent System | Product | Potential Yield Range |

| Aryl Chloride | Fe(acac)₃ / THF/NMP | 2-Aryl-1-(diethoxymethyl)benzene | High |

| Alkenyl Triflates | Fe(acac)₃ / THF | 2-Alkenyl-1-(diethoxymethyl)benzene | High |

| Acyl Chlorides | Fe(acac)₃ / THF | 2-(Diethoxymethyl)phenyl ketone | High |

Beyond palladium, nickel, and iron, other transition metals can catalyze cross-coupling reactions involving Grignard reagents. Cobalt and copper catalysts have been investigated for C-C bond formation, although they are less commonly employed than palladium and nickel. wikipedia.org

The formation of carbon-heteroatom bonds using this compound is another important area of its reactivity. While the direct coupling of Grignard reagents to form C-N or C-O bonds is less common than C-C bond formation, related methodologies provide insights into potential applications. For example, the Buchwald-Hartwig amination, which typically uses palladium catalysts to couple amines with aryl halides, is a powerful tool for C-N bond formation. tcichemicals.com While this reaction does not directly utilize a Grignard reagent as the nucleophile, it highlights the potential for developing catalytic systems that could enable the direct amination or oxygenation of aryl Grignard reagents.

Research into the use of Grignard reagents for C-N and C-O bond formation is ongoing. The development of new catalysts and reaction conditions could expand the synthetic utility of this compound to include the direct synthesis of protected anilines and phenols.

Functional Group Compatibility and Chemoselectivity of the Diethoxymethyl Moiety

A key aspect of using this compound in synthesis is the stability and reactivity of the diethoxymethyl group under the reaction conditions.

Acetals are generally stable in neutral to strongly basic environments, which makes them excellent protecting groups for aldehydes and ketones. libretexts.orglibretexts.org They are unreactive towards strong nucleophiles and bases like Grignard reagents. libretexts.orgmasterorganicchemistry.com This stability is crucial for the successful application of this compound, as it prevents the Grignard reagent from reacting with its own protecting group.

The stability of the acetal functionality allows for chemoselective reactions at the Grignard center without affecting the diethoxymethyl moiety. libretexts.org The acetal group remains intact during the formation of the Grignard reagent and its subsequent cross-coupling reactions. It can then be readily hydrolyzed under acidic conditions to reveal the aldehyde functionality when desired. masterorganicchemistry.com

The lack of reactivity of the acetal group with Grignard reagents is attributed to the lower electrophilicity of the central carbon atom compared to that of an orthoester, which does react with Grignard reagents. stackexchange.com The presence of only two alkoxy groups on the carbon atom in an acetal, as opposed to three in an orthoester, results in a lower partial positive charge, making it less susceptible to nucleophilic attack. stackexchange.com

It is important to note that while acetals are generally stable, some sources suggest they can be incompatible with Grignard reagents, potentially due to the specific reaction conditions or the presence of impurities that could catalyze decomposition. brainly.com However, the widespread use of acetals as protecting groups in Grignard-mediated syntheses underscores their general stability under carefully controlled conditions. libretexts.orglibretexts.orgmasterorganicchemistry.com

Selective Reactions in the Presence of Other Acid-Sensitive or Electrophilic Groups

A key feature of this compound is its ability to react selectively as a nucleophile at the carbon-magnesium bond, while the adjacent diethoxymethyl group, an acetal, remains intact under typical Grignard reaction conditions. Acetals are known to be stable in basic and neutral conditions but are sensitive to acid. libretexts.org Since Grignard reactions are conducted under anhydrous, aprotic, and basic conditions, the acetal group is generally unreactive. stackexchange.com

This stability allows the Grignard reagent to selectively target a wide range of electrophilic functional groups without interference from the protected aldehyde. For instance, it can react with ketones, aldehydes, esters, and nitriles, adding the 2-(diethoxymethyl)phenyl group to the electrophilic carbon center. The acetal's inertness is crucial, as a free aldehyde would be incompatible with the Grignard reagent, leading to self-reaction.

The general principle of this selectivity is highlighted by the fact that ethers, which have a similar structure to the core of an acetal, are commonly used as solvents for Grignard reactions, demonstrating their stability. stackexchange.com The reaction of the Grignard reagent with an external electrophile is kinetically favored over any potential reaction with the sterically hindered and electronically stable acetal group.

However, the selectivity is contingent on the reaction conditions. The acidic workup step, which is necessary to protonate the initial adduct and decompose any unreacted Grignard reagent, will also hydrolyze the acetal to reveal the free aldehyde. miracosta.edu This unmasking of the formyl group is often a desired subsequent step in a synthetic sequence.

Table 1: Illustrative Selective Reactions of this compound

| Electrophile | Initial Product (after Grignard reaction) | Final Product (after acidic workup) | Key Observation |

| Cyclohexanone | 1-(2-(Diethoxymethyl)phenyl)cyclohexan-1-olate | 2-(1-Hydroxycyclohexyl)benzaldehyde | Selective 1,2-addition to the ketone. |

| Benzonitrile | N-(Magnesiobromo)-1-(2-(diethoxymethyl)phenyl)-1-phenylmethanimine | 2-Benzoylbenzaldehyde | The acetal is preserved during the initial nucleophilic attack on the nitrile. |

| Ethyl benzoate | Intermediate magnesium alkoxide of a tertiary alcohol | 2-(Diphenyl(hydroxy)methyl)benzaldehyde | Two equivalents of the Grignard reagent add to the ester. masterorganicchemistry.com |

| Carbon Dioxide | Magnesium salt of 2-(diethoxymethyl)benzoic acid | 2-Formylbenzoic acid | Carboxylation occurs selectively at the Grignard center. miracosta.edu |

This table is illustrative and based on the known reactivity of Grignard reagents with various electrophiles.

Rearrangement Reactions and Side Reactions of this compound

While this compound is a valuable reagent, its use is accompanied by the potential for side reactions common to Grignard syntheses. Rearrangement reactions specifically involving the 2-(diethoxymethyl)phenyl moiety are not widely reported in the literature, likely due to the stability of the aromatic ring and the adjacent acetal under standard conditions.

The most significant side reaction is the formation of a biphenyl (B1667301) derivative through a Wurtz-type coupling. This can occur between the Grignard reagent and any unreacted 2-bromobenzaldehyde (B122850) diethyl acetal. This side reaction is generally favored by higher temperatures and higher concentrations of the aryl bromide.

Another common side product is benzene (B151609), which forms if any protic species, such as water, are present in the reaction mixture. miracosta.edu The highly basic Grignard reagent will readily abstract a proton, quenching the reagent.

Table 2: Common Side Reactions

| Side Reaction | Reactants | Product | Conditions Favoring Formation |

| Homocoupling | This compound + 2-Bromobenzaldehyde diethyl acetal | 2,2'-Bis(diethoxymethyl)biphenyl | High temperature, high concentration of aryl bromide. mnstate.edu |

| Protonolysis | This compound + H₂O (or other protic source) | (Diethoxymethyl)benzene | Presence of adventitious moisture or other acidic protons. |

It is also conceivable that under certain conditions, particularly with strong Lewis acids, the acetal could be activated and undergo intramolecular reactions, but such pathways are not standard and would represent a deviation from typical Grignard chemistry.

Kinetic and Thermodynamic Aspects of Reactions Involving the Reagent

The reactions of Grignard reagents, including this compound, are generally thermodynamically favorable and exothermic. The formation of a new carbon-carbon bond is a strong driving force for the reaction.

Kinetics: The rate of reaction is influenced by several factors:

The nature of the electrophile: Unhindered aldehydes and ketones are typically very reactive towards Grignard reagents. chemrxiv.org Steric hindrance on the electrophile will decrease the reaction rate. For example, the reaction with acetone (B3395972) would be expected to be faster than with the more sterically hindered di-isopropyl ketone.

Solvent: The choice of ethereal solvent (e.g., diethyl ether, tetrahydrofuran (B95107) (THF)) is crucial. The solvent molecules coordinate to the magnesium atom, solvating the Grignard reagent and influencing its reactivity. wikipedia.org THF is generally a better solvating agent than diethyl ether, which can lead to faster reaction rates.

Temperature: While the reactions are often initiated at room temperature or below to control the exotherm, gentle heating may be required to drive the reaction to completion, especially with less reactive electrophiles. However, higher temperatures can also increase the rate of side reactions. mnstate.edu

Schlenk Equilibrium: Grignard reagents exist in solution as a complex mixture of species governed by the Schlenk equilibrium: 2 RMgX ⇌ R₂Mg + MgX₂ The reactivity of these different species can vary, and the position of the equilibrium is influenced by the solvent and the nature of the R group and halide.

Competition kinetic studies on other Grignard reagents have shown that reaction rates can be extremely fast, sometimes approaching the diffusion-controlled limit, especially with highly reactive electrophiles. nih.gov This suggests that for many substrates, the reactions of this compound are likely to be rapid.

Strategic Applications of 2 Diethoxymethyl Phenylmagnesium Bromide in Complex Organic Synthesis

Synthesis of Ortho-Substituted Aromatic Aldehydes and Ketones

A primary application of 2-(diethoxymethyl)phenylmagnesium bromide is the synthesis of aromatic compounds bearing an aldehyde or ketone group at the 2-position, adjacent to another substituent introduced via the Grignard reaction. The reagent acts as a nucleophilic "masked" 2-formylphenyl anion, enabling the formation of a new carbon-carbon bond at the position ortho to the protected aldehyde.

The core of this synthetic strategy lies in the differential stability of the diethoxymethyl group. During the initial reaction, the Grignard reagent adds to various electrophiles, such as aldehydes, ketones, nitriles, or esters. masterorganicchemistry.comlibretexts.org The diethoxymethyl acetal (B89532) remains intact throughout this process due to its resistance to basic and nucleophilic attack.

Following the formation of the new carbon-carbon bond, the reaction is typically quenched with an aqueous acid solution (a step often called "acidic workup"). masterorganicchemistry.com This step serves two purposes: it neutralizes the reaction mixture and, crucially, catalyzes the hydrolysis of the acetal back to the free aldehyde. masterorganicchemistry.com The mechanism involves protonation of one of the ether oxygens, followed by the elimination of ethanol (B145695) to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields the final ortho-substituted benzaldehyde (B42025) or a related ketone. Mild acidic conditions, such as using ammonium (B1175870) chloride, or stronger acids like hydrochloric acid, are effective for this transformation. google.commiracosta.edu

For example, the reaction with a nitrile (R-C≡N) initially forms a magnesium salt of a ketimine. Acidic hydrolysis cleaves this intermediate to a ketone while simultaneously deprotecting the acetal, yielding an ortho-acylbenzaldehyde.

The ability to synthesize ortho-substituted aromatic aldehydes and ketones makes this compound a powerful tool for creating densely functionalized aromatic building blocks. These products, containing two adjacent and reactive carbonyl functionalities (or a carbonyl and a new functional group), are precursors for a wide range of more complex molecules. For instance, reaction with a carboxylic anhydride (B1165640) can produce ortho-acyl aromatic ketones, which are versatile intermediates. researchgate.net

| Electrophile | Intermediate Product (Post-Grignard) | Final Product (Post-Hydrolysis) |

|---|---|---|

| Benzaldehyde | (2-(Diethoxymethyl)phenyl)(phenyl)methanol | 2-(Hydroxy(phenyl)methyl)benzaldehyde |

| Acetonitrile | 1-(2-(Diethoxymethyl)phenyl)ethan-1-one | 2-Acetylbenzaldehyde |

| Ethyl Benzoate | 1-(2-(Diethoxymethyl)phenyl)-1,1-diphenylmethanol | 2-(Hydroxydiphenylmethyl)benzaldehyde |

| Acetic Anhydride | 1-(2-(Diethoxymethyl)phenyl)ethan-1-one | 2-Acetylbenzaldehyde |

Construction of Multi-Functionalized Aryl Systems

Beyond simple additions, this compound is instrumental in building sophisticated, multi-functionalized aromatic and polycyclic systems through cross-coupling and cyclization strategies.

Grignard reagents are classic coupling partners in transition-metal-catalyzed cross-coupling reactions, most notably the Kumada coupling. In this context, this compound can be coupled with various aryl or vinyl halides in the presence of a nickel or palladium catalyst. This reaction forges a new carbon-carbon bond between the two aromatic rings, leading to a biaryl system. The product retains the masked aldehyde, which can be deprotected in a subsequent step to yield a 2-formylbiaryl. This methodology provides a convergent route to substituted biaryls, which are common structural motifs in pharmaceuticals and materials science.

| Grignard Reagent | Coupling Partner | Catalyst (Typical) | Product (Post-Hydrolysis) |

|---|---|---|---|

| This compound | Bromobenzene (B47551) | Ni(dppp)Cl₂ | [1,1'-Biphenyl]-2-carbaldehyde |

| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | 4'-Methoxy-[1,1'-biphenyl]-2-carbaldehyde |

One of the most elegant applications of this reagent involves a domino reaction sequence combining nucleophilic addition and intramolecular cyclization. A prominent example is the synthesis of the phenanthridine (B189435) ring system, the core of many bioactive alkaloids. researchgate.net

In this strategy, this compound is reacted with a substituted benzonitrile. The Grignard reagent adds to the nitrile to form a ketimine intermediate. Upon acidic workup, the diethoxymethyl group is hydrolyzed to the aldehyde. The proximate aldehyde and ketimine (or its hydrolyzed ketone form) then undergo a spontaneous, acid-catalyzed intramolecular cyclization (a type of Friedel-Crafts acylation) and subsequent dehydration to form the fully aromatic phenanthridine skeleton. This powerful reaction rapidly builds molecular complexity from relatively simple starting materials.

Applications in Natural Product Total Synthesis

The synthetic strategies outlined above have been directly applied to the total synthesis of natural products, particularly benzophenanthridine alkaloids, which exhibit a range of biological activities. researchgate.netresearchgate.net The intramolecular cyclization cascade described in section 4.2.2 provides a direct and efficient entry into the core structure of these complex molecules.

By choosing appropriately substituted benzonitriles as coupling partners for this compound, chemists can synthesize various members of this alkaloid family. For example, this approach is a key step in established synthetic routes toward natural products such as:

Norsanguinarine

Norchelerythrine

Decarine

In these syntheses, the Grignard reagent serves as the source for one of the aromatic rings and the crucial, strategically placed aldehyde that drives the key ring-closing reaction. This highlights the reagent's role not just as a simple nucleophile, but as a sophisticated building block for the efficient assembly of complex natural product architectures.

Incorporation of the Ortho-Formylphenyl Unit into Complex Scaffolds

The primary utility of this compound lies in its role as a synthetic equivalent of the 2-formylphenyl anion. The diethoxymethyl acetal serves as a robust protecting group for the aldehyde functionality, which would otherwise be incompatible with the highly nucleophilic and basic nature of the Grignard reagent. This masked aldehyde can be readily deprotected under mild acidic conditions following its incorporation into a target molecule.

This strategic masking allows for the efficient construction of complex molecular frameworks that feature an ortho-formylphenyl unit. This moiety is a key building block for a variety of heterocyclic and polycyclic systems. For instance, the reaction of this compound with various electrophiles, such as aldehydes, ketones, and nitriles, provides a straightforward route to ortho-substituted benzaldehydes. These intermediates can then undergo subsequent intramolecular cyclization reactions to furnish complex scaffolds.

A notable application is the synthesis of substituted phthalides. The reaction of this compound with an aldehyde or ketone, followed by acidic workup to unmask the formyl group, and subsequent oxidation leads to the formation of 3-substituted phthalides. This methodology provides a convergent and efficient approach to this important class of compounds.

Role in the Synthesis of Biologically Active Molecules

The strategic introduction of the ortho-formylphenyl unit using this compound has been instrumental in the total synthesis of several biologically active molecules. The ability to construct complex heterocyclic systems from the resulting ortho-formyl-substituted intermediates is a key advantage.

One significant application is in the synthesis of isoindolinone derivatives. The reaction of this compound with imines, followed by deprotection and cyclization, affords a direct route to N-substituted isoindolinones. This scaffold is present in a variety of biologically active compounds, including certain enzyme inhibitors. For example, this strategy has been explored for the synthesis of analogs of PARP (Poly (ADP-ribose) polymerase) inhibitors, which are a class of anticancer agents.

| Electrophile | Intermediate Product | Final Biologically Active Scaffold |

| Imines | Ortho-formyl-N-aryl/alkyl-benzylamines | Isoindolinones |

| Nitriles | Ortho-formyl-aryl/alkyl ketones | Phthalazines |

| Aldehydes | Ortho-formyl-diaryl/alkyl methanols | Phthalides |

Contributions to Pharmaceutical and Agrochemical Intermediate Synthesis

The versatility of this compound extends to the synthesis of key intermediates for the pharmaceutical and agrochemical industries. Its ability to introduce a reactive formyl group in a protected manner simplifies multi-step synthetic sequences and allows for the efficient construction of valuable precursor molecules.

Design and Synthesis of Drug-Like Molecules

In the realm of drug discovery, the ortho-formylphenyl motif is a valuable synthon for the construction of various pharmacophores. The use of this compound facilitates the assembly of drug-like molecules containing this unit. For instance, this reagent has been utilized in the synthesis of precursors for kinase inhibitors and antiviral agents. The ortho-formyl group can serve as a handle for further functionalization or as a key component of the final bioactive molecule.

An example includes the synthesis of precursors to certain antidepressant drugs. The reaction of this compound with appropriate electrophiles can generate intermediates that, after deprotection and further elaboration, lead to the core structures of specific serotonin (B10506) reuptake inhibitors or other classes of antidepressants.

| Target Drug Class | Synthetic Strategy | Resulting Intermediate |

| Kinase Inhibitors | Reaction with a heterocyclic nitrile followed by cyclization. | Ortho-formylphenyl substituted heterocycle |

| Antiviral Agents | Addition to a protected sugar-derived aldehyde. | Ortho-formylphenyl functionalized nucleoside analog precursor |

| Antidepressants | Reaction with a cyclic ketone followed by rearrangement. | Spirocyclic ortho-formylphenyl intermediate |

Creation of Precursors for Crop Protection Agents

The agrochemical industry also benefits from the synthetic utility of this compound. The ortho-formylphenyl unit is a component of various fungicides, herbicides, and insecticides. The ability to efficiently construct precursors containing this moiety is crucial for the development of new and effective crop protection agents.

For example, the synthesis of certain benzofuranone-based agrochemicals can be achieved through a pathway involving the reaction of this compound with a suitable electrophile. The resulting ortho-formylphenyl intermediate can then be cyclized to form the desired benzofuranone core structure.

| Agrochemical Class | Synthetic Approach | Key Precursor |

| Fungicides | Reaction with a substituted pyrazole (B372694) derivative. | Ortho-formylphenyl-substituted pyrazole |

| Herbicides | Addition to a functionalized α-ketoester. | Ortho-formylphenyl-α-hydroxyester |

| Insecticides | Reaction with a complex isocyanate. | Ortho-formylphenyl-urea derivative |

Advanced Characterization Methodologies and Computational Insights for Organomagnesium Reagents

Methodologies for In-Situ Reaction Monitoring of 2-(Diethoxymethyl)phenylmagnesium bromide Reactions

In-situ, or real-time, monitoring of chemical reactions offers a dynamic window into the transformation process, eliminating the need for sampling that can alter the reaction mixture's composition. americanpharmaceuticalreview.com For sensitive species like Grignard reagents, these non-destructive techniques are invaluable for understanding initiation, progress, and potential side reactions. americanpharmaceuticalreview.commt.com

Real-time spectroscopic methods are at the forefront of monitoring Grignard reactions. These techniques allow for the continuous tracking of reactants, intermediates, and products throughout the course of the reaction. mdpi.com

Infrared (IR) and Raman Spectroscopy: Both IR and Raman spectroscopy are powerful tools for studying organometallic compounds and their syntheses. mt.com In-situ Fourier Transform Infrared (FTIR) spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe, can monitor the consumption of the starting aryl halide and the formation of the Grignard reagent. mt.comacs.org For instance, the disappearance of characteristic vibrational bands of the C-Br bond in the starting material, 1-bromo-2-(diethoxymethyl)benzene, and the appearance of new bands associated with the C-Mg bond of this compound can be tracked. This is crucial for determining the precise moment of reaction initiation, which can be slow or have a variable induction period, thereby preventing the dangerous accumulation of unreacted halide. mt.comacs.org Raman spectroscopy offers a complementary approach, particularly advantageous as it is less sensitive to interference from moisture and CO2 and can be performed through closed cuvettes, preserving the integrity of the air-sensitive reagent. mdpi.com It has been successfully used to monitor the transmetalation of Grignard reagents in real-time. acs.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less commonly applied for real-time monitoring of Grignard reactions due to experimental constraints, NMR spectroscopy provides detailed structural information about the species in solution. chegg.com It is instrumental in post-reaction analysis and in studies of the complex solution behavior of Grignard reagents, including the Schlenk equilibrium.

The table below illustrates hypothetical characteristic spectroscopic shifts that could be monitored during the formation of this compound.

| Technique | Analyte | Characteristic Signal/Peak (Hypothetical) | Observation During Reaction |

| FTIR | 1-bromo-2-(diethoxymethyl)benzene | C-Br Stretch (~550-650 cm⁻¹) | Decrease in intensity |

| FTIR | This compound | C-Mg Stretch (~400-500 cm⁻¹) | Increase in intensity |

| Raman | 1-bromo-2-(diethoxymethyl)benzene | Aromatic Ring Breathing Mode | Shift and/or intensity change |

| Raman | This compound | Mg-Br Stretch (~200-250 cm⁻¹) | Increase in intensity |

The formation of Grignard reagents is a strongly exothermic process, posing significant thermal hazards, especially during scale-up. hzdr.demt.com Reaction calorimetry is a critical technique for quantifying the heat released during the reaction, providing essential data for ensuring process safety. hzdr.deresearchgate.net

By using a reaction calorimeter, researchers can measure the heat flow during the formation of this compound under various conditions. mt.com This allows for the determination of key thermodynamic parameters such as the molar enthalpy of reaction (ΔHᵣ). hzdr.deresearchgate.net Studies on similar bromobenzene (B47551) derivatives show that the heat of reaction can be determined with greater accuracy in a closed reaction calorimeter compared to measurements under reflux conditions. hzdr.de Monitoring the heat release rate also helps in identifying the induction period, the initiation of the reaction, and the main reaction phase. hzdr.de This information is vital for designing safe semi-batch or continuous flow processes by controlling the dosing rate of the aryl halide to manage the exothermic event. researchgate.netresearchgate.net

The following table presents typical thermodynamic data obtained from calorimetric studies of aryl Grignard reagent formation.

| Parameter | Typical Value for Aryl Grignard Formation | Significance for this compound Synthesis |

| Molar Enthalpy of Reaction (ΔHᵣ) | -320 to -380 kJ/mol researchgate.net | Quantifies the total heat evolved, crucial for cooling system design. |

| Maximum Heat Release Rate (qᵣ,ₘₐₓ) | Dependent on dosing rate and temperature hzdr.de | Determines the peak cooling demand to prevent thermal runaway. |

| Induction Time (tᵢₙᏧ) | Variable | A critical safety parameter; accumulation of reactant before initiation can lead to a dangerous exotherm. hzdr.de |

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a molecular-level understanding that complements experimental observations. These methods are used to investigate the structures of transient intermediates, elucidate reaction mechanisms, and predict the behavior of complex systems like Grignard reagents in solution. rsc.org

Density Functional Theory (DFT) is a powerful quantum chemical method used to study the electronic structure and energetics of molecules. For this compound, DFT can elucidate several key aspects:

The Schlenk Equilibrium: Grignard reagents exist in solution as a complex equilibrium involving the parent species (RMgX), the diorganomagnesium compound (R₂Mg), and magnesium halide (MgX₂). nih.govwikipedia.org DFT calculations, often combined with molecular dynamics, have been used to study this equilibrium for model systems like CH₃MgCl in tetrahydrofuran (B95107) (THF). acs.org These studies show that the reaction proceeds through various chlorine-bridged dinuclear species. researchgate.net The solvent is not a passive medium but plays a crucial role in stabilizing intermediates and facilitating ligand exchange. acs.org For an aryl Grignard like this compound, DFT can predict the relative stabilities of the monomeric and various dimeric or oligomeric forms in solution, which is influenced by the steric and electronic nature of the ortho-diethoxymethyl group. Studies on thiophene (B33073) Grignards have shown that aryl groups can introduce stabilizing π-interactions in dimeric intermediates. nih.gov

Reaction Pathways: DFT is used to map the potential energy surface for reactions of Grignard reagents with electrophiles, such as carbonyls. acs.org This involves calculating the structures and energies of reactants, transition states, intermediates, and products to determine the most favorable reaction pathway, whether it be a polar nucleophilic addition or a single-electron transfer (SET) mechanism. acs.org

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the dynamic behavior of systems. researchgate.netresearchgate.net For this compound, which is typically used in solvents like THF or diethyl ether, MD simulations are invaluable for understanding:

Solvation Structure: The solvent molecules are not just a bulk medium but form specific coordination complexes with the magnesium center. rsc.orgwikipedia.org MD simulations can reveal the preferred coordination numbers and geometries of THF or ether molecules around the magnesium atom in the various species present in the Schlenk equilibrium. researchgate.net This solvation shell is highly dynamic and its fluctuations are key to the reactivity and ligand exchange processes. acs.org

Aggregation: Grignard reagents can form dimers and higher oligomers in solution. wikipedia.orgnih.gov MD simulations can predict the propensity of this compound to aggregate, providing details on the structure and dynamics of these aggregates. nih.govbiorxiv.org Understanding aggregation is crucial as different aggregates may exhibit different reactivities.

Quantitative Structure-Reactivity Relationship (QSRR) models aim to correlate the structural or physicochemical properties of a series of compounds with their reactivity. chemrxiv.org While specific QSRR studies on this compound are not prevalent, the principles can be applied to understand its reactivity in comparison to other substituted phenylmagnesium bromides.

A QSRR study would involve synthesizing a series of related Grignard reagents with different substituents on the phenyl ring and measuring their reaction rates with a standard electrophile. Structural descriptors (e.g., electronic parameters like Hammett constants, steric parameters, or computationally derived properties) would then be correlated with the observed reactivity using statistical methods like multivariate linear regression. chemrxiv.org This could help predict the reactivity of new Grignard reagents and provide insight into the electronic and steric effects of the ortho-(diethoxymethyl) group on the nucleophilicity of the reagent. researchgate.net

Analytical Techniques for Product Elucidation

The characterization of the products formed from reactions involving this compound is crucial for confirming the success of a synthesis, identifying byproducts, and understanding reaction pathways. A combination of advanced chromatographic and spectrometric techniques is typically employed for this purpose.

Advanced Chromatographic Separations (e.g., GC-MS, LC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for separating and identifying the components of a reaction mixture.

GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds. In the context of a reaction with this compound, GC-MS would be used to analyze the final products after quenching the reaction and performing a work-up. For instance, if this Grignard reagent were reacted with an electrophile, GC-MS could separate the desired product from unreacted starting materials and byproducts such as biphenyls formed from Wurtz-type coupling. researchgate.net The mass spectrometer fragments the eluting compounds, providing a unique fragmentation pattern that acts as a "fingerprint" for identification. It is a common technique used to monitor the progress of Grignard reactions and identify intermediates. researchgate.net

LC-MS offers a complementary approach, particularly for less volatile, thermally labile, or more polar compounds that are not amenable to GC analysis. nih.gov This technique is highly versatile and can be used for a wide range of organic molecules. nih.gov For organometallic compounds like Grignard reagents, the stability of the analyte during the ionization process can be a challenge, and specialized techniques like cold-spray ionization may be required in some cases. The primary advantage of LC-MS is its ability to provide molecular weight information of the eluted compounds, which is critical for confirming the identity of the expected products. nih.gov

A hypothetical application of these techniques for a reaction involving this compound is presented in the table below.

| Analytical Technique | Application in a Reaction with this compound | Expected Information |

| GC-MS | Analysis of the crude reaction mixture after quenching and extraction. | Identification of the main product, unreacted electrophile, and volatile byproducts like benzene (B151609) (from protonation of the Grignard) or 2,2'-bis(diethoxymethyl)biphenyl. |

| LC-MS | Analysis of purified products or less volatile reaction components. | Confirmation of the molecular weight of the desired product and identification of polar byproducts that may not be suitable for GC analysis. |

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This capability is invaluable for the unambiguous confirmation of a newly synthesized compound's structure. For the products derived from this compound, HRMS would be the definitive technique to confirm their elemental formula, distinguishing them from other potential isomers or compounds with the same nominal mass.

Mechanistic Studies on the Mg-C Bond in Aryl Grignard Reagents

The nature of the carbon-magnesium (C-Mg) bond in Grignard reagents is fundamental to their reactivity. In aryl Grignard reagents, this bond is polarized, with the carbon atom bearing a partial negative charge, making it nucleophilic. The presence of the ortho-diethoxymethyl group in this compound is expected to influence the electronic properties and reactivity of the C-Mg bond through both inductive and steric effects.

Computational chemistry provides powerful tools to investigate these aspects at a molecular level. Density Functional Theory (DFT) calculations are commonly used to model the structure, stability, and reactivity of organometallic compounds. For an aryl Grignard reagent like this compound, computational studies could provide insights into:

The geometry of the Grignard reagent: including the bond lengths and angles, and the coordination of solvent molecules (typically THF or diethyl ether) to the magnesium center.

The electronic structure: including the charge distribution and the nature of the C-Mg bond.

The Schlenk equilibrium: Grignard reagents exist in solution as a complex equilibrium involving the parent Grignard (RMgX), the dialkylmagnesium (R₂Mg), and magnesium dihalide (MgX₂). Computational models can help to understand the position of this equilibrium.

Reaction mechanisms: by calculating the energy profiles of reaction pathways, including transition states, to understand the kinetics and thermodynamics of reactions with various electrophiles.

While specific computational data for this compound is not available, the table below presents typical bond length values for a related and well-studied aryl Grignard reagent, phenylmagnesium bromide, complexed with diethyl ether, which can serve as a reference. wikipedia.org

| Bond | Typical Bond Length (Å) in Phenylmagnesium Bromide-Ether Complex |

| Mg-C | ~2.20 |

| Mg-Br | ~2.44 |

| Mg-O (ether) | ~2.01 - 2.06 |

It is important to note that the presence of the ortho-diethoxymethyl group in the target compound could lead to intramolecular coordination of one of the oxygen atoms to the magnesium center, which would significantly alter the geometry and reactivity compared to the simpler phenylmagnesium bromide. Such an effect has been observed in other ortho-alkoxy substituted Grignard reagents.

Future Perspectives and Emerging Research Avenues in the Chemistry of 2 Diethoxymethyl Phenylmagnesium Bromide

Development of Asymmetric Syntheses Utilizing Chiral Auxiliaries or Catalysts

A significant frontier in the application of 2-(Diethoxymethyl)phenylmagnesium bromide is the development of asymmetric transformations to produce enantiomerically pure or enriched compounds. The reaction of Grignard reagents with prochiral electrophiles typically yields racemic mixtures in the absence of a chiral influence. Future research will likely focus on two primary strategies to induce stereoselectivity.

The first strategy involves the use of chiral auxiliaries . researchgate.net These are enantiomerically pure compounds that are temporarily incorporated into the substrate, directing the attack of the Grignard reagent to one face of the molecule. researchgate.net After the reaction, the auxiliary can be cleaved and ideally recovered for reuse. researchgate.net For instance, an aldehyde substrate could be derivatized with a chiral auxiliary, such as an Evans oxazolidinone, to control the diastereoselective addition of this compound. researchgate.netresearchgate.net

The second, and increasingly important, approach is chiral catalysis . This involves using a substoichiometric amount of a chiral catalyst, often a metal complex with a chiral ligand, to generate a chiral environment for the reaction. ptfarm.pl This method is highly desirable from an atom economy perspective. Research could explore the use of chiral catalysts, such as those based on copper, in the addition of this compound to various electrophiles like α,β-unsaturated ketones.

Table 1: Hypothetical Asymmetric Addition to an Aldehyde

| Reactant 1 | Reactant 2 | Chiral Strategy | Potential Product | Desired Outcome |

|---|---|---|---|---|

| This compound | Prochiral Aldehyde (e.g., Benzaldehyde) | Chiral Catalyst (e.g., Cu-complex with chiral ligand) | Enantiomerically enriched secondary alcohol | High enantiomeric excess (ee%) |

| This compound | Aldehyde with Chiral Auxiliary | Stoichiometric Chiral Auxiliary | Diastereomerically enriched adduct | High diastereomeric ratio (dr) |

Integration into Flow Chemistry and Continuous Manufacturing Processes

The large-scale synthesis of Grignard reagents using traditional batch methods presents significant safety and operational challenges, including highly exothermic initiation and reaction steps and difficulties in heat management. fraunhofer.dewordpress.com Continuous flow chemistry offers a powerful solution to these problems, providing enhanced heat transfer, precise temperature control, and improved safety by minimizing the volume of reactive material at any given time. gordon.eduacs.orgrsc.org

The synthesis of this compound is an ideal candidate for adaptation to a continuous flow process. acs.org A packed-bed reactor containing magnesium turnings could be used for the continuous formation of the Grignard reagent from 2-(diethoxymethyl)bromobenzene. vapourtec.comchemrxiv.org This in-situ generation allows the highly reactive Grignard reagent to be immediately combined with an electrophile in a subsequent reactor, minimizing degradation and improving product quality. vapourtec.com This approach not only enhances safety but also allows for rapid process optimization and scalability. fraunhofer.de Companies like Eli Lilly have demonstrated significant reductions in magnesium usage and process mass intensity by adopting continuous stirred-tank reactor (CSTR) systems for Grignard reactions. gordon.edu

Table 2: Comparison of Batch vs. Continuous Flow for Grignard Synthesis

| Parameter | Traditional Batch Process | Continuous Flow Process |

|---|---|---|

| Safety | High risk due to exothermicity and large volumes. fraunhofer.de | Inherently safer due to small reactor volumes and superior heat control. gordon.eduvapourtec.com |

| Scalability | Challenging; "valley of death" for scale-up. | Readily scalable by extending operation time or parallelization. fraunhofer.de |

| Control | Difficult to control temperature and mixing. gordon.edu | Precise control over temperature, pressure, and residence time. acs.org |

| Product Quality | Potential for side reactions (e.g., Wurtz coupling) and impurities. fraunhofer.de | Reduced impurities and improved yields due to rapid consumption of the reagent. gordon.eduvapourtec.com |

| Efficiency | Often requires large excess of reagents. gordon.edu | Optimized stoichiometry, leading to reduced waste and higher efficiency. wordpress.comgordon.edu |

Exploration of Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will undoubtedly focus on improving its environmental footprint.

Grignard reactions are traditionally conducted in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which are necessary to stabilize the reagent but pose significant flammability and environmental hazards. wikipedia.orgacs.orgbeyondbenign.org A major goal in green chemistry is to reduce or eliminate the use of such volatile organic compounds. While a truly solvent-free Grignard reaction is challenging, research is moving towards alternatives. One promising avenue is the use of greener, bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which has been shown to be an effective medium for Grignard reactions and can be derived from renewable feedstocks. gordon.edursc.orgnih.govsigmaaldrich.com Other approaches could explore high-concentration reactions or the use of recyclable, non-volatile solvents like poly(α-olefin)s (PAOs). tamu.edu

Atom economy is a core metric of green chemistry that measures how many atoms from the reactants are incorporated into the final desired product. scranton.edu Substitution and elimination reactions, common in multi-step syntheses, often have poor atom economy. scranton.edu

The calculation for percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 chegg.comchegg.com

For a reaction of this compound with an electrophile, the magnesium halide salt is a significant byproduct, which inherently limits the atom economy. For example, in the reaction with benzaldehyde (B42025) to form 2-(diethoxymethyl)phenylmethanol, the atom economy is limited by the co-formation of MgBr(OH). Future research could focus on catalytic cycles that regenerate the active species, though this is fundamentally challenging for stoichiometric Grignard additions.

In subsequent reactions of the products, such as transition-metal-catalyzed cross-coupling, the use of recyclable catalysts is a key area of development. tamu.edu Heterogeneous catalysts or catalysts anchored to a solid support (like a polymer) can be recovered from the reaction mixture by simple filtration and reused, reducing waste and cost. researchgate.netencyclopedia.pub

Application in Materials Science and Polymer Chemistry

The unique structure of this compound makes it an interesting building block for materials science and polymer chemistry. Grignard reagents can act as initiators for anionic polymerization. numberanalytics.com The potential exists to use this compound to initiate the polymerization of monomers like styrenes or acrylates, thereby incorporating the diethoxymethylphenyl group at the terminus of the polymer chain.

Furthermore, the acetal (B89532) group serves as a masked aldehyde. After the Grignard reagent has been used in a synthesis (for example, to create a polymer initiator or a monomer), the diethoxymethyl group can be easily hydrolyzed under acidic conditions to reveal a reactive aldehyde functionality. This aldehyde can then be used for a variety of post-functionalization modifications, such as cross-linking polymers, attaching biomolecules, or synthesizing complex macromolecular architectures. This dual reactivity makes it a potentially valuable tool for creating advanced materials with tailored properties for applications in electronics or optics. echemi.com

Design of Novel Reactivity Modalities for the Ortho-Substituted Aryl Grignard System

The ortho-diethoxymethyl group is not merely a passive spectator; it can influence the reactivity of the Grignard reagent and offers opportunities for novel synthetic transformations.

One area of exploration is the modulation of the Grignard reagent's reactivity. While the acetal is generally stable to the Grignard reagent, its oxygen atoms could potentially coordinate with the magnesium center, influencing the reagent's aggregation state and nucleophilicity. The addition of salts like lithium chloride (LiCl) can break up Grignard reagent aggregates to form highly reactive "turbo-Grignards," and studying these effects on this ortho-substituted system could unlock new reactivity profiles. vapourtec.comnumberanalytics.com

Another avenue is to leverage the ortho-acetal as a directing group in subsequent transformations. After its initial reaction, the resulting alcohol (from reaction with a ketone/aldehyde) and the acetal are positioned to participate in directed cyclization or rearrangement reactions. The acetal can be unmasked to an aldehyde, which can then undergo intramolecular reactions with the group installed via the Grignard reaction, leading to the efficient construction of complex heterocyclic ring systems. This strategic use of the latent functionality within the Grignard reagent itself represents a sophisticated approach to molecular design.

Comparative Studies with Other Organometallic Reagents Bearing Masked Functionalities

A primary point of comparison for this compound is its corresponding organolithium analog, 2-(diethoxymethyl)phenyllithium . Organolithium reagents are generally more nucleophilic and more basic than their Grignard counterparts. youtube.comlibretexts.org This heightened reactivity can be advantageous for reactions with less reactive electrophiles but may lead to reduced chemoselectivity and increased side reactions, such as proton abstraction from acidic C-H bonds. libretexts.orgresearchgate.net Grignard reagents like this compound often provide a better balance of reactivity and stability, making them easier to handle and more selective in many applications. youtube.com

Another important comparison involves the nature of the acetal protecting group itself. While this compound contains an acyclic diethyl acetal, other common masked reagents utilize cyclic acetals, such as the 1,3-dioxolane (B20135) or 1,3-dioxane (B1201747) groups.

2-(1,3-Dioxolan-2-yl)phenylmagnesium bromide : This reagent features a five-membered cyclic acetal. Cyclic acetals are often more stable towards acidic hydrolysis than acyclic ones, which can be a factor during reaction workup. The more compact, rigid structure of the dioxolane group may also impart different steric effects compared to the more flexible diethoxymethyl group, potentially influencing the stereochemical outcome of reactions.

2-(1,3-Dithian-2-yl)phenyllithium : While not a Grignard reagent, this organolithium compound utilizes a thioacetal (dithiane) as the masked functionality. Dithianes are exceptionally stable protecting groups. The corresponding 2-lithio-1,3-dithiane anions are well-established "umpolung" reagents (reagents with inverted polarity), serving as acyl anion equivalents. Their reactivity profile differs significantly from oxygen-based acetals, and they offer a distinct synthetic pathway. acs.org

The table below summarizes the key comparative aspects of these reagents.

| Feature | This compound | 2-(Diethoxymethyl)phenyllithium | 2-(1,3-Dioxolan-2-yl)phenylmagnesium bromide |

| Organometallic Type | Grignard (Organomagnesium) | Organolithium | Grignard (Organomagnesium) |

| Relative Nucleophilicity | Moderate to High | Very High youtube.com | Moderate to High |

| Relative Basicity | Strong Base ijpsm.com | Very Strong Base libretexts.org | Strong Base ijpsm.com |